molecular formula C21H20N4O4 B2434056 5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 946309-41-7

5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2434056
CAS No.: 946309-41-7
M. Wt: 392.415
InChI Key: DNKAVRPDMUQLNY-UHFFFAOYSA-N
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Description

5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the furan and oxazole rings, followed by the introduction of the piperazine and acetyl groups. Common reagents used in these reactions include:

    Furan derivatives: Used to form the furan ring.

    Oxazole derivatives: Used to form the oxazole ring.

    Piperazine: Introduced to form the piperazine ring.

    Acetyl chloride: Used for acetylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its heterocyclic structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Binding to nucleic acids: Affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile: shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-15(26)24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-2-4-6-16/h2-8H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKAVRPDMUQLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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